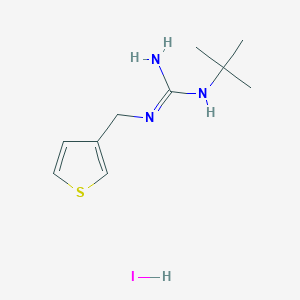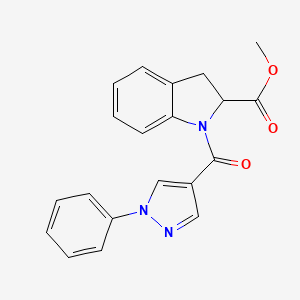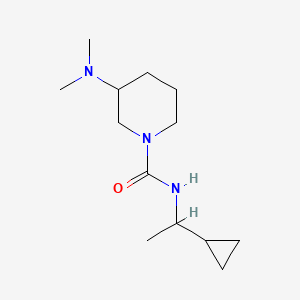
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a benzoxazinone derivative that has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. In
Wirkmechanismus
The exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and inflammation.
Biochemical and Physiological Effects
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one was found to significantly reduce pain sensitivity in a dose-dependent manner. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the spinal cord and dorsal root ganglia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit low acute toxicity in animal models, making it a potential candidate for further preclinical and clinical studies.
However, one of the limitations of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. In addition, the exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, which can make it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several potential future directions for the research on 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One possible direction is the development of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one-based drugs for the treatment of pain and inflammation. Another potential direction is the investigation of the anticancer effects of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and the development of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one-based anticancer drugs.
In addition, further studies are needed to elucidate the exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and to identify potential drug targets. The development of new methods for the synthesis and purification of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could also facilitate its use in future research.
Conclusion
In conclusion, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a benzoxazinone derivative that exhibits promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. Despite its limitations, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be developed into a useful drug for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through a multistep process that involves the reaction of 4-cyclopentyloxypiperidine-1-carbonyl chloride with 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of pain management, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been investigated for its antitumor effects. Studies have shown that 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-12-24-18-15(6-3-7-16(18)20-17)19(23)21-10-8-14(9-11-21)25-13-4-1-2-5-13/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVQQHXJHXRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)

![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)


![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)

